molecular formula C11H12N2O5 B12553733 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-7-methyl-3-[2-(nitrooxy)ethyl]- CAS No. 143248-66-2

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-7-methyl-3-[2-(nitrooxy)ethyl]-

Cat. No.: B12553733
CAS No.: 143248-66-2
M. Wt: 252.22 g/mol
InChI Key: JCKFVYYCSDOULV-UHFFFAOYSA-N
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Description

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-7-methyl-3-[2-(nitrooxy)ethyl]- is a heterocyclic compound belonging to the benzoxazinone family. These compounds are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzoxazin-4-one derivatives typically involves the cyclization of N-acylated anthranilic acid derivatives. One effective method uses the iminium cation from a mixture of cyanuric chloride and N,N-dimethylformamide as a cyclizing agent. This method allows for the one-pot synthesis of 2-substituted 4H-1,3-Benzoxazin-4-one derivatives under mild conditions .

Industrial Production Methods

Industrial production methods for 4H-1,3-Benzoxazin-4-one derivatives often involve similar cyclization reactions but on a larger scale. The use of efficient cyclizing agents and optimized reaction conditions ensures high yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzoxazin-4-one derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinazolinone derivatives, amino-substituted benzoxazinones, and various substituted benzoxazinone derivatives .

Scientific Research Applications

4H-1,3-Benzoxazin-4-one derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1,3-Benzoxazin-4-one derivatives involves their interaction with specific molecular targets. For example, they can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitrooxy group can release nitric oxide, which has various biological effects, including vasodilation and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinones: Similar in structure and also exhibit diverse biological activities.

    Benzoxazepinones: Another class of heterocyclic compounds with similar applications.

    Benzothiazinones: Known for their antimicrobial properties.

Uniqueness

4H-1,3-Benzoxazin-4-one derivatives are unique due to their specific substitution patterns, which confer distinct biological activities and chemical reactivity. The presence of the nitrooxy group, in particular, sets them apart from other similar compounds .

Properties

CAS No.

143248-66-2

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

2-(7-methyl-4-oxo-2H-1,3-benzoxazin-3-yl)ethyl nitrate

InChI

InChI=1S/C11H12N2O5/c1-8-2-3-9-10(6-8)17-7-12(11(9)14)4-5-18-13(15)16/h2-3,6H,4-5,7H2,1H3

InChI Key

JCKFVYYCSDOULV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N(CO2)CCO[N+](=O)[O-]

Origin of Product

United States

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